molecular formula C14H9F3N2OS B610336 PU141 CAS No. 168334-34-7

PU141

Cat. No. B610336
M. Wt: 310.2942
InChI Key: UQVNCGIZTSUQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PU141 is a novel histone acetyltransferase (HAT) inhibitor.

Scientific Research Applications

1. Histone Acetyltransferase Inhibition and Neuroblastoma Treatment PU141 is a histone acetyltransferase (HAT) inhibitor that demonstrates effectiveness in blocking neuroblastoma cell growth in vivo. It has shown potential in inhibiting the growth of several neoplastic cell lines originating from different tissues and exhibits hypoacetylating properties with anticancer activity. This makes PU141 a notable agent in cancer research, specifically in the context of neuroblastoma treatment and management (Gajer et al., 2015).

2. Molecular Docking and Dynamics in Enzyme Inhibition Research involving PU141 has extended to in-silico studies, particularly in investigating the binding mechanism of PU141 molecules with the p300 HAT enzyme. This includes molecular docking and dynamics simulations, which help understand the binding affinity, intermolecular interactions, and conformational stability of PU141 in the active site of the p300 HAT enzyme. Such studies are crucial for drug design and understanding the inhibitory mechanisms of PU141 at a molecular level (Ramakrishnan et al., 2022).

3. Inhibitory Mechanism and Cancer Treatment Potential The inhibitory mechanism of PU141, particularly towards CBP and p300, is a significant area of research. This specificity towards certain HATs suggests a targeted approach in cancer treatment, offering insights into developing new therapeutic strategies for various cancer types. Understanding the selectivity and mechanism of action of PU141 can lead to more effective cancer treatments (Gajer et al., 2015).

properties

CAS RN

168334-34-7

Product Name

PU141

Molecular Formula

C14H9F3N2OS

Molecular Weight

310.2942

IUPAC Name

2-[[4-(Trifluoromethyl)phenyl]methyl]isothiazolo[5,4-b]pyridin-3(2H)-one

InChI

InChI=1S/C14H9F3N2OS/c15-14(16,17)10-5-3-9(4-6-10)8-19-13(20)11-2-1-7-18-12(11)21-19/h1-7H,8H2

InChI Key

UQVNCGIZTSUQOC-UHFFFAOYSA-N

SMILES

O=C1N(CC2=CC=C(C(F)(F)F)C=C2)SC3=NC=CC=C31

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PU 141;  PU-141;  PU141

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.